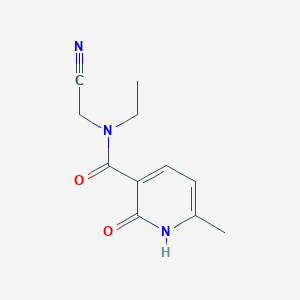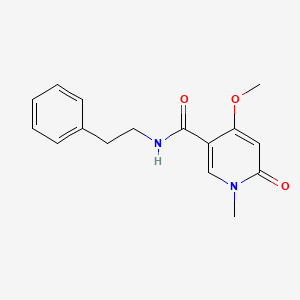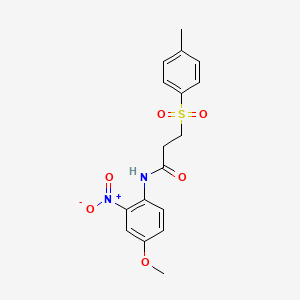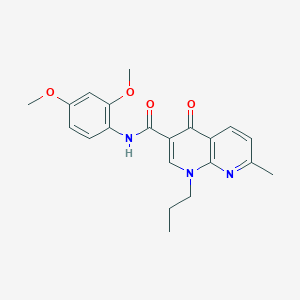
4-Boc-amino-1-methyl-1h-pyrrole-2-carboxylic acid 4-(2-oxo-2-phenyl-ethoxycarbonyl)-benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Boc-amino-1-methyl-1h-pyrrole-2-carboxylic acid 4-(2-oxo-2-phenyl-ethoxycarbonyl)-benzyl ester is a useful research compound. Its molecular formula is C27H28N2O7 and its molecular weight is 492.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Pyrrole Derivatives : Marcotte and Lubell (2002) developed a method to synthesize a series of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters, including compounds structurally related to the subject chemical, through the treatment of N-PhF-4-oxoproline benzyl ester with different amines (Marcotte & Lubell, 2002).
- Palladium-Catalyzed Synthesis : Gabriele et al. (2012) described a palladium iodide-catalyzed approach to functionalized pyrroles, which may include derivatives of the compound (Gabriele et al., 2012).
Application in Peptide Synthesis
- Peptide Synthesis : A chapter on peptide synthesis by Johnson (1970) mentions derivatives similar to the compound of interest, particularly in the context of their use in peptide synthesis (Johnson, 1970).
Pharmaceutical Research
- Cysteine Protease Inhibitors : Oh et al. (2008) synthesized pyrrolidine-1-carboxylic acid benzyl esters, which are structurally related to the target compound, as novel cysteine protease inhibitors (Oh et al., 2008).
Synthetic Routes and Applications
- Novel Synthetic Routes : Various studies have explored novel synthetic routes and reactions involving compounds structurally related to the target chemical, which could inform its potential applications in chemical synthesis and pharmaceutical research. These include work by Wagner & Tilley (1990), Rossi et al. (2007), Lis et al. (1990), McCafferty et al. (1995), and Krishnamurthy et al. (2014) (Wagner & Tilley, 1990), (Rossi et al., 2007), (Lis et al., 1990), (McCafferty et al., 1995), (Krishnamurthy et al., 2014).
properties
IUPAC Name |
(4-phenacyloxycarbonylphenyl)methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-27(2,3)36-26(33)28-21-14-22(29(4)15-21)25(32)34-16-18-10-12-20(13-11-18)24(31)35-17-23(30)19-8-6-5-7-9-19/h5-15H,16-17H2,1-4H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSFEVYZRZXPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)

![N-[4-[(adamantane-1-carbonylamino)carbamoyl]phenyl]-2,5-dichlorothiophene-3-sulfonamide](/img/structure/B2468517.png)

![ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B2468521.png)



![[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate](/img/structure/B2468531.png)

![5-Chloro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine](/img/structure/B2468534.png)

![(E)-methyl 2-(2-((5-phenylisoxazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2468537.png)